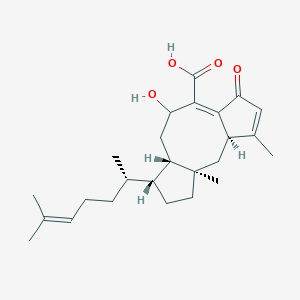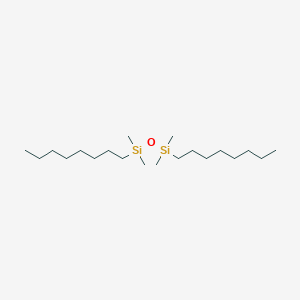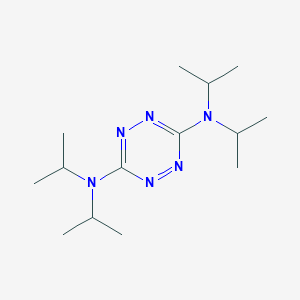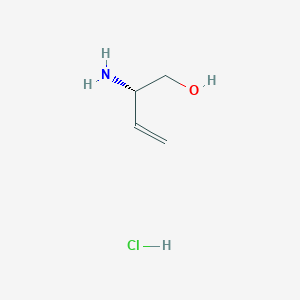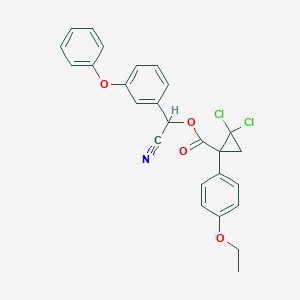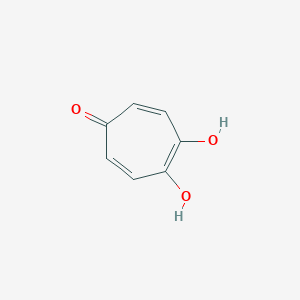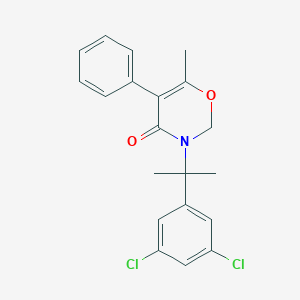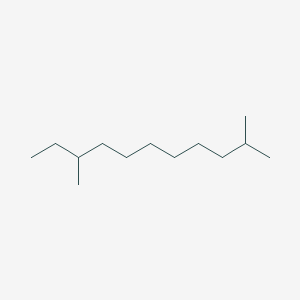
2,9-Dimethylundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dimethylundecane is an organic compound that belongs to the family of alkanes. It is a colorless liquid with a distinct odor and is commonly used as a solvent in various industrial applications. In recent years, there has been a growing interest in the scientific research applications of 2,9-Dimethylundecane due to its unique properties and potential benefits.
Mécanisme D'action
The mechanism of action of 2,9-Dimethylundecane is not fully understood, but it is believed to act as a non-polar solvent that can dissolve non-polar compounds. It has a low boiling point and high vapor pressure, making it an effective solvent for low-temperature reactions.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 2,9-Dimethylundecane. However, it has been reported to have low toxicity and is not expected to have significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,9-Dimethylundecane in lab experiments is its low toxicity and low environmental impact. It is also an effective solvent for a wide range of chemical reactions. However, its low boiling point and high vapor pressure can make it difficult to handle and store, and it may not be suitable for high-temperature reactions.
Orientations Futures
There are several potential future directions for the scientific research applications of 2,9-Dimethylundecane. These include further studies on its mechanism of action, development of new synthesis methods for improved purity and yield, and exploration of its potential applications in other fields such as pharmaceuticals and materials science.
In conclusion, 2,9-Dimethylundecane is a versatile compound with a wide range of scientific research applications. Its unique properties make it an effective solvent for various chemical reactions, and its low toxicity and environmental impact make it a promising candidate for future research and development.
Méthodes De Synthèse
2,9-Dimethylundecane can be synthesized through various methods, including catalytic hydrogenation of undecylenic acid, alkylation of 2,9-dimethyl-1,10-decanediol, and hydroformylation of 1-dodecene. The choice of synthesis method depends on the desired purity and yield of the final product.
Applications De Recherche Scientifique
2,9-Dimethylundecane has been widely used in scientific research, particularly in the field of organic chemistry. It is commonly used as a solvent for various chemical reactions, including Grignard reactions, Suzuki coupling, and Heck reactions. It has also been used as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis of complex mixtures.
Propriétés
Numéro CAS |
17301-26-7 |
|---|---|
Nom du produit |
2,9-Dimethylundecane |
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
2,9-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-13(4)11-9-7-6-8-10-12(2)3/h12-13H,5-11H2,1-4H3 |
Clé InChI |
XDLHYYXVEXQVGL-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCCC(C)C |
SMILES canonique |
CCC(C)CCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



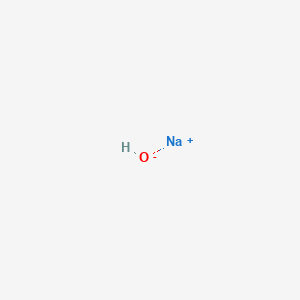
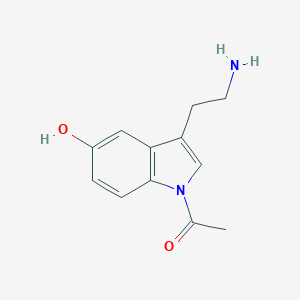
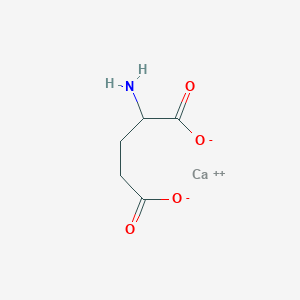
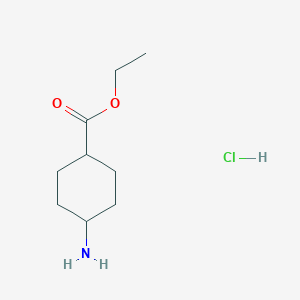
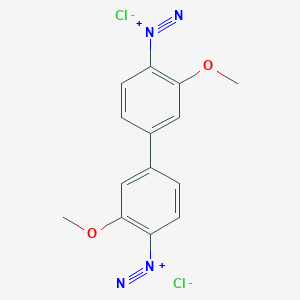
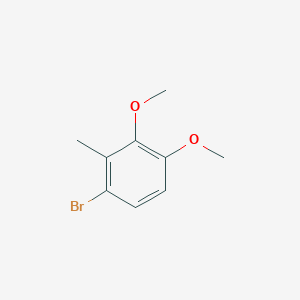
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B104202.png)
